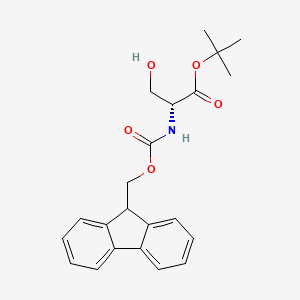
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl ester group and a fluorenylmethyloxycarbonyl group, which provide protection to the amino acid during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate typically involves the protection of the amino group of D-serine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and degradation of the compound .
化学反応の分析
Types of Reactions
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine.
Ester Hydrolysis: Conversion of the tert-butyl ester to the free carboxylic acid using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and HOBt (1-Hydroxybenzotriazole).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: DCC and HOBt in DMF or dichloromethane.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.
Peptides: Coupling reactions yield dipeptides, tripeptides, and longer peptide chains.
科学的研究の応用
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and development purposes.
作用機序
The mechanism of action of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .
類似化合物との比較
Similar Compounds
- tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine
- tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate
Uniqueness
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is unique due to its specific configuration (D-serine) and the presence of both Fmoc and tert-butyl protecting groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
特性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1 |
InChIキー |
ZYOWIDHANLLHNO-LJQANCHMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















